rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride is similar in structure. It has a molecular weight of 205.68 and is a powder at room temperature . Another related compound is rac-(3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride , which has a molecular weight of 163.65 .
Molecular Structure Analysis
The InChI code for rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride is 1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 205.68 .Applications De Recherche Scientifique
Synthesis and Pharmacology
The compound rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis, has been the subject of various research studies focusing on its synthesis and potential pharmacological applications. For instance, it has been identified as a potent and selective 5-HT2C/2B receptor antagonist, indicating its potential relevance in central nervous system (CNS) disorders. A study by Muhle et al. (1996) elaborated on alternative synthetic routes for this compound, emphasizing its significance in the context of CNS research (Muhle et al., 1996).
Stereochemistry and Synthesis Techniques
Another aspect of research on this compound involves understanding its stereochemistry and the development of effective synthesis techniques. Gonda et al. (2019) presented a stereoselective synthesis route for related octahydro-1H-indole derivatives, highlighting the importance of this compound's structural class in the development of new synthetic methodologies (Gonda et al., 2019).
Enantiomeric Purity and Structural Studies
The focus on enantiomeric purity and detailed structural studies of compounds like rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis, is evident in research by Gardner et al. (2002). Their work involved preparing enantiomerically pure compounds and analyzing their structures, which is crucial for understanding the biological activity of such compounds (Gardner et al., 2002).
Biological Activity in Cardiovascular Profiles
The compound's relevance in cardiovascular research was explored by Yorikane et al. (1991), who investigated the antiarrhythmic and cardiovascular profiles of a related fused indole compound. This study provides insights into the potential therapeutic applications of such compounds in cardiovascular diseases (Yorikane et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFUQWZYOTZJMJ-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCN2C(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.